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molecular formula C5H3Cl2NO B1311167 2,5-Dichloropyridin-3-ol CAS No. 53335-73-2

2,5-Dichloropyridin-3-ol

Cat. No. B1311167
M. Wt: 163.99 g/mol
InChI Key: UZTLKHQBGBOLIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03931206

Procedure details

A mixture of 5-chloro-2,3-dihydroxypyridine (1.0g.) and phosphoryl chloride (10ml.) was heated overnight at 180°C. in a sealed tube. The phosphoryl chloride was distilled off, and the residue was chromatographed, to give 2,5-dichloro-3-hydroxypyridine, m.p. 160°-161°C. (ethyl acetate - petrol).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([OH:9])[C:5](O)=[N:6][CH:7]=1.P(Cl)(Cl)([Cl:12])=O>>[Cl:12][C:5]1[C:4]([OH:9])=[CH:3][C:2]([Cl:1])=[CH:7][N:6]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=C(C(=NC1)O)O
Name
Quantity
10 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The phosphoryl chloride was distilled off
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=C(C=C1O)Cl
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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